

# retrosynthetic analysis of 1-bromocyclopropanecarboxylic acid derivatives

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## Compound of Interest

Compound Name: 1-Bromocyclopropanecarboxylic acid

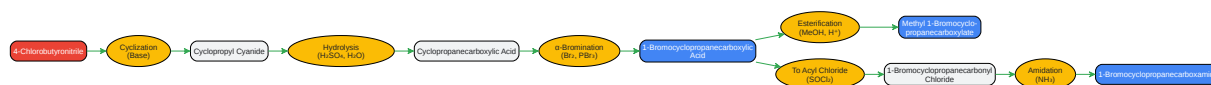
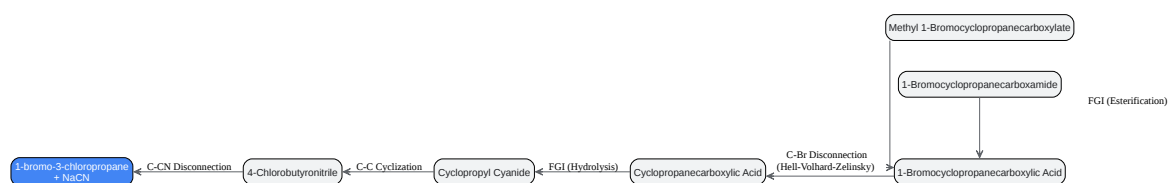
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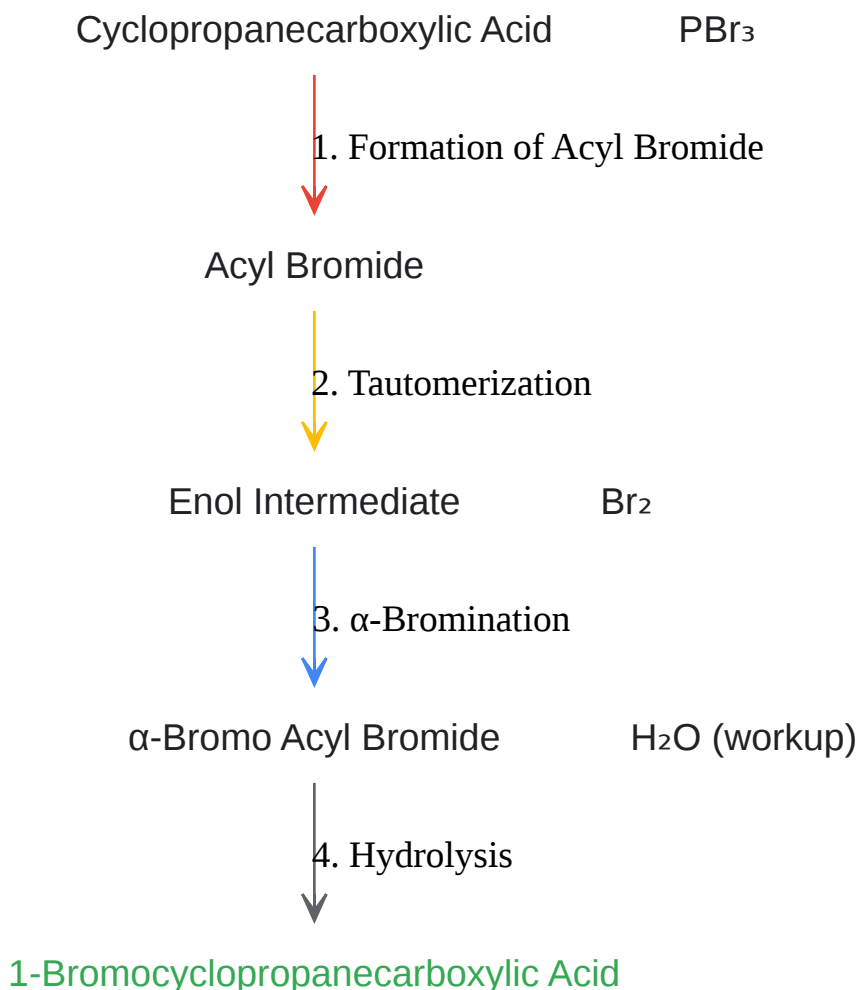
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## Retrosynthetic Strategy

A retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials.[2] The primary disconnection for **1-bromocyclopropanecarboxylic acid** and its common derivatives—the corresponding ester and amide—is the functional group interconversion (FGI) to the parent acid. The key carbon-bromine bond is retrosynthetically disconnected via a transformation that suggests an  $\alpha$ -halogenation of the corresponding carboxylic acid.

The core cyclopropane structure is disconnected through a cyclization reaction, leading back to a linear precursor. A common and effective method for synthesizing cyclopropanecarboxylic acid involves the hydrolysis of cyclopropyl cyanide, which itself is formed from the intramolecular cyclization of a  $\gamma$ -halonitrile.





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## References

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- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

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